An In-Depth Technical Guide to N-Butylaniline (CAS Number: 1126-78-9)
An In-Depth Technical Guide to N-Butylaniline (CAS Number: 1126-78-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylaniline, with the CAS registry number 1126-78-9, is an aromatic amine that finds application as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its chemical structure, featuring a butyl group attached to the nitrogen atom of an aniline (B41778) molecule, imparts both aliphatic and aromatic characteristics, influencing its physicochemical properties and reactivity. This guide provides a comprehensive overview of the core properties of N-Butylaniline, including its physical and chemical characteristics, spectral data, safety and toxicity profiles, and relevant experimental protocols.
Physicochemical Properties
N-Butylaniline is typically a clear light yellow to brown liquid.[3] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-Butylaniline
| Property | Value | Reference(s) |
| CAS Number | 1126-78-9 | [4] |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Clear light yellow to yellow-orange liquid | [3] |
| Boiling Point | 240-243.5 °C at 760 mmHg | [3][6] |
| Melting Point | -12 °C | [3] |
| Density | 0.9310 - 0.942 g/cm³ | [3] |
| Refractive Index | 1.5320 | [3] |
| Flash Point | 105.6 - 107 °C | [3] |
| Water Solubility | Insoluble | [2] |
| LogP | 2.97 - 3.58 | [7] |
Spectral Data
The structural elucidation of N-Butylaniline is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectral Data of N-Butylaniline
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument parameters. | [1][8] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument parameters. | [1][9][10][11] |
| IR (Infrared) | Data available, characteristic peaks for N-H and aromatic C-H stretching. | [1][12] |
| MS (Mass Spectrometry) | Molecular Ion (M⁺) at m/z 149. | [1] |
Safety and Toxicity
N-Butylaniline is considered hazardous and requires careful handling. It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[2] Target organs for toxicity include the blood, kidneys, central nervous system, and liver.[2]
Table 3: Toxicological Data of N-Butylaniline
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 1620 mg/kg | [2] |
| LD50 | Rabbit | Skin | 5990 µL/kg | [2] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of N-Butylaniline.
Synthesis of N-Butylaniline
A common method for the synthesis of N-butylaniline involves the condensation reaction of aniline and n-butanol in the presence of a catalyst.
Protocol:
-
Add aniline, n-butanol, and a suitable catalyst to a reactor in a weight ratio of approximately 1:(0.8-1.1):(0.4-0.85).[3]
-
Heat the mixture to a temperature of 220-240 °C under a pressure of 2-5.0 MPa.[3]
-
Maintain the reaction for 6-24 hours, continuously removing the water generated during the reaction.[3]
-
After the reaction is complete, hydrolyze the product mixture and perform an oil-water separation to obtain the crude product.[3]
-
Purify the crude product by reduced pressure rectification to yield N-butylaniline.[3]
Synthesis workflow for N-Butylaniline.
Purification by Fractional Distillation under Reduced Pressure
Crude N-butylaniline can be purified by fractional distillation under reduced pressure to remove impurities with different boiling points.[3][13]
Protocol:
-
Set up a fractional distillation apparatus equipped with a vacuum pump.
-
Place the crude N-butylaniline in the distilling flask.
-
Gradually reduce the pressure to the desired level.[13]
-
Heat the distilling flask to the boiling point of N-butylaniline at the reduced pressure.
-
Collect the fraction that distills at the expected boiling point range for pure N-butylaniline.
Analytical Methods
A reverse-phase HPLC method can be used for the analysis of N-Butylaniline.[7]
Protocol:
-
Mobile Phase: Prepare a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.[7]
-
Column: Use a suitable reverse-phase column, such as a Newcrom R1.[7]
-
Detection: Utilize a UV detector at an appropriate wavelength.
-
Sample Preparation: Dissolve the N-butylaniline sample in the mobile phase.
-
Injection: Inject the sample onto the HPLC system and record the chromatogram.
Gas chromatography can also be employed for the analysis of N-butylaniline.
Protocol:
-
Column: Use a capillary column suitable for amine analysis.
-
Carrier Gas: Use an inert gas such as helium or nitrogen.
-
Injector and Detector Temperatures: Set appropriate temperatures for the injector and detector (e.g., Flame Ionization Detector - FID or Nitrogen-Phosphorus Detector - NPD).
-
Oven Temperature Program: Implement a temperature program to achieve good separation.
-
Sample Preparation: Dissolve the N-butylaniline sample in a suitable solvent.
-
Injection: Inject the sample into the GC system.
General analytical workflow for N-Butylaniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of N-butylaniline in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][14][15][16]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters include an appropriate number of scans and a relaxation delay to ensure accurate integration.[9][10][11]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is a common method for small molecules like N-butylaniline.[20]
-
Analysis: Introduce the sample into the mass spectrometer to obtain the mass spectrum, which will show the molecular ion peak and fragmentation pattern.
-
Metabolism
Specific in-vivo metabolic pathways for N-butylaniline are not extensively documented in publicly available literature. However, based on the metabolism of other N-alkylanilines, a predictive metabolic pathway can be proposed. The primary routes of metabolism are expected to be N-dealkylation and aromatic ring hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver.[21][22][23][24][25][26][27]
Predicted Metabolic Pathways:
-
N-Dealkylation: The butyl group is removed from the nitrogen atom, yielding aniline and butyraldehyde.
-
Aromatic Hydroxylation: A hydroxyl group is introduced onto the aromatic ring, typically at the para- or ortho-position.
Predicted metabolic pathway of N-Butylaniline.
Signaling Pathways
As of the current literature review, there is no specific information available detailing the signaling pathways directly affected by N-Butylaniline. The toxicological effects observed, such as organ damage, suggest potential interactions with various cellular processes.[2] However, the precise molecular targets and signaling cascades involved have not been elucidated. This represents a significant knowledge gap and an area for future research to understand the full toxicodynamic profile of N-Butylaniline. Research in this area could involve transcriptomic and proteomic studies to identify changes in gene and protein expression in response to N-butylaniline exposure, which may reveal the affected signaling pathways.[28][29][30][31]
Conclusion
This technical guide provides a consolidated source of information on the core properties of N-Butylaniline (CAS 1126-78-9). The data presented on its physicochemical properties, spectral characteristics, and toxicity are essential for its safe handling and use in research and development. While established protocols for its synthesis and analysis exist, further investigation is required to fully characterize its metabolic fate and to identify the specific cellular signaling pathways it may modulate. Such studies are crucial for a comprehensive understanding of its biological activity and potential toxicological mechanisms.
References
- 1. N-Butylaniline | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BUTYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [precision.fda.gov]
- 6. N-Butylaniline | 1126-78-9 | BAA12678 | Biosynth [biosynth.com]
- 7. N-Butylaniline | SIELC Technologies [sielc.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Butylaniline(104-13-2) 13C NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. as.nyu.edu [as.nyu.edu]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. researchgate.net [researchgate.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Liquid electron ionization-mass spectrometry as a novel strategy for integrating normal-phase liquid chromatography with low and high-resolution mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 25. The metabolism of N-ethyl-N-methylaniline by rabbit liver microsomes: the measurement of metabolites by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolism of 4-nitroaniline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The cooperative interaction of two different signaling pathways in response to bufalin induces apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of Jak-STAT3 pathway enhances bufalin-induced apoptosis in colon cancer SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
